5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one typically involves the bromination of 2-ethyl-2,3-dihydro-1-benzofuran-3-one. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: A closely related compound with similar structural features.
2-Methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a methyl group instead of an ethyl group.
5-Bromo-3-iodo-2,3-dihydro-1-benzofuran: A compound with both bromine and iodine substituents.
Uniqueness
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9BrO2 |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-2-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9BrO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3 |
InChI Key |
AZSKURUNNPHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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